REACTION_CXSMILES
|
B.[Cl:2][C:3]1[C:11]([Cl:12])=[C:7]([C:8](O)=[O:9])[C:6]([NH2:13])=[CH:5][CH:4]=1.Cl>O1CCCC1>[NH2:13][C:6]1[C:7]([CH2:8][OH:9])=[C:11]([Cl:12])[C:3]([Cl:2])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0.55 mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
44.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)O)=C1Cl)N
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The solution was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed in vacuo at 30°
|
Type
|
WASH
|
Details
|
the aqueous mixture was washed with ether
|
Type
|
EXTRACTION
|
Details
|
The resulting solid was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave 31.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1CO)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |